

Application Notes: Synthesis of p-Bromoacetanilide via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoacetanilide**

Cat. No.: **B025293**

[Get Quote](#)

Introduction

The synthesis of **p-bromoacetanilide** is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.^[1] In this reaction, acetanilide is treated with bromine in the presence of glacial acetic acid as a solvent.^{[1][2]} The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating, ortho-, para- directing group.^[3] Due to the steric hindrance caused by the bulky acetamido group, the substitution of a bromine atom occurs predominantly at the para position, leading to **p-bromoacetanilide** as the major product.^{[4][5][6]}

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyes.^{[7][8]} The reaction is often used in undergraduate organic chemistry laboratories to demonstrate principles of aromatic substitution and directing group effects. While the traditional method uses liquid bromine, which is highly corrosive and hazardous, greener alternatives have been developed that generate bromine *in situ* from reagents like potassium bromate and hydrobromic acid to improve safety.^{[5][9]}

Reaction Mechanism

The bromination of acetanilide proceeds through a well-established electrophilic aromatic substitution mechanism:

- **Polarization of Bromine:** The acetic acid solvent helps to polarize the bromine molecule (Br_2), creating a partial positive charge on one bromine atom, making it electrophilic ($\text{Br}^{\delta+}\text{-Br}^{\delta-}$).
- **Nucleophilic Attack:** The electron-rich benzene ring of acetanilide acts as a nucleophile, attacking the electrophilic bromine atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][10]
- **Deprotonation:** A weak base, such as the acetate ion or a water molecule, removes a proton from the carbon atom bearing the bromine. This step restores the aromaticity of the ring, yielding the final product, **p-bromoacetanilide**, and hydrogen bromide (HBr) as a byproduct. [5][11]

Experimental Protocols

This section provides a detailed methodology for the synthesis of **p-bromoacetanilide**.

Safety Precautions:

- Perform all manipulations in a chemical fume hood.[1][3][4]
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][12]
- Reagent Hazards:
 - Bromine: Extremely corrosive, toxic if inhaled, and causes severe skin burns. Handle with extreme caution.[13][14]
 - Glacial Acetic Acid: Corrosive and can cause severe skin and eye damage.[12][15]
- First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[14] For eye contact, rinse cautiously with water for several minutes.[14][15] Seek immediate medical attention for any exposure.

Materials and Equipment:

- Acetanilide

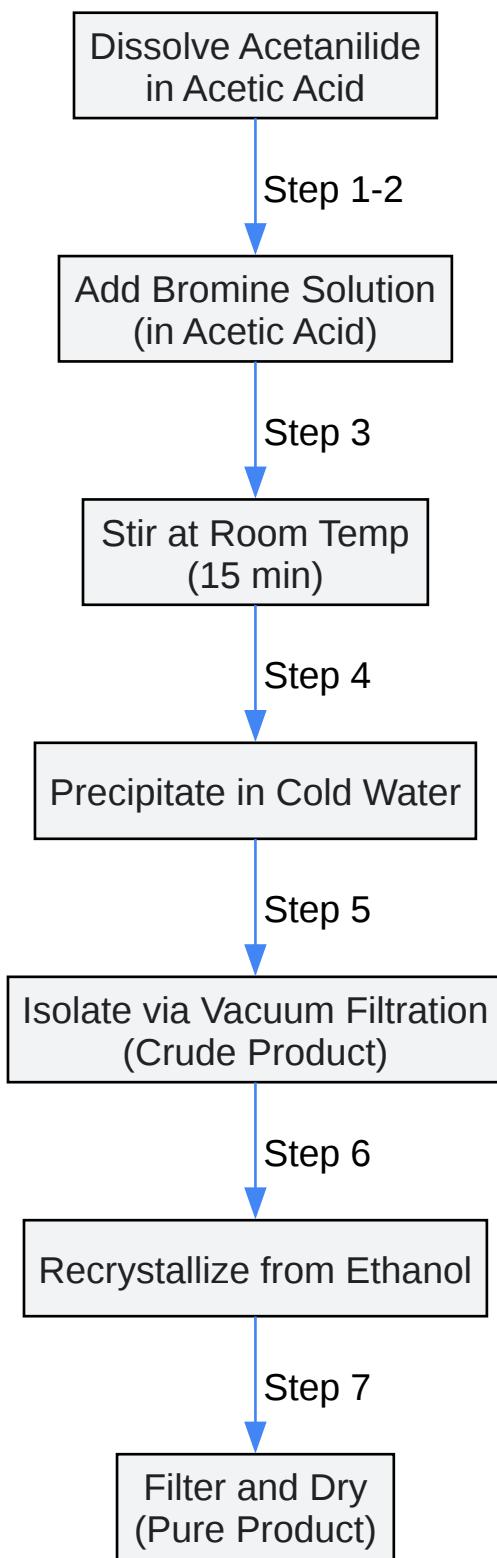
- Glacial Acetic Acid
- Bromine
- Ethanol (95% for recrystallization)
- Sodium Bisulfite solution (optional, for quenching excess bromine)
- 100 mL Conical flask or Erlenmeyer flask
- Beakers
- Stirring rod
- Graduated cylinders
- Büchner funnel and filter flask for vacuum filtration
- Melting point apparatus

Procedure:

- Dissolution of Acetanilide: In a 100 mL conical flask, dissolve 3.0 g (0.022 mol) of acetanilide in 10 mL of glacial acetic acid. Stir with a glass rod to aid dissolution.[1][3]
- Preparation of Bromine Solution: In the fume hood, carefully prepare the brominating reagent by adding 1.5 mL of liquid bromine to 10 mL of glacial acetic acid in a separate flask.[1][3]
- Bromination Reaction: Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.[16]
- Reaction Completion: After the addition is complete, allow the reddish-orange mixture to stand at room temperature for 15 minutes with occasional shaking.[2][16]
- Precipitation of Product: Pour the reaction mixture into a beaker containing 100 mL of cold water, stirring continuously. The crude **p-bromoacetanilide** will precipitate as a solid.[1][2][3]

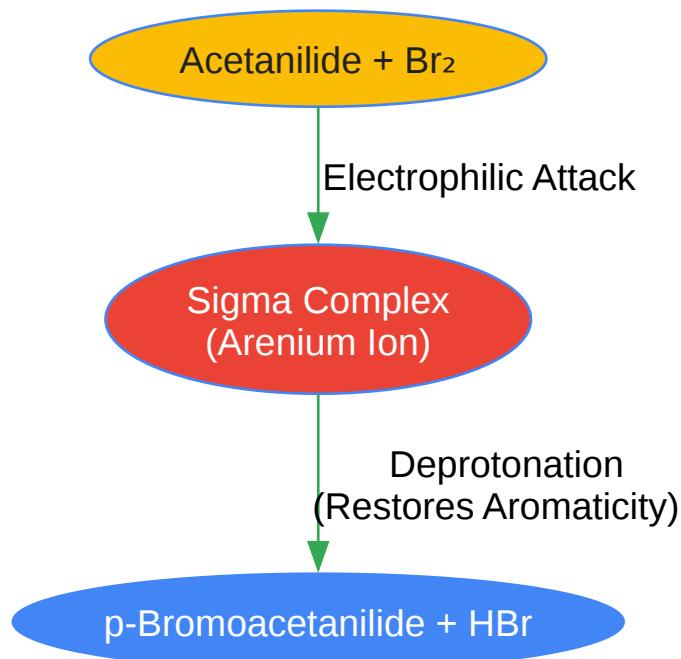
- Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.[1][3] Wash the crystals on the filter paper with cold water to remove residual acetic acid and HBr.[2][10] (Optional: A dilute sodium bisulfite wash can be used to remove the color of any unreacted bromine).[6][9]
- Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize it using ethanol.[1][2] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
- Final Product Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.[3]
- Characterization: Weigh the dried product to calculate the percent yield. Determine the melting point and compare it to the literature value (167-169 °C).[2][17]

Data Presentation


Table 1: Reagent Quantities and Properties

Reagent	Molar Mass (g/mol)	Amount	Moles (mol)	Role
Acetanilide	135.17	3.0 g	0.022	Reactant
Glacial Acetic Acid	60.05	~20 mL	-	Solvent
Bromine	159.81	1.5 mL	~0.029	Reagent

Table 2: Product Data and Characterization


Parameter	Value	Reference
Product Name	p-Bromoacetanilide	-
Molecular Formula	C ₈ H ₈ BrNO	-
Molar Mass (g/mol)	214.06	-
Theoretical Yield (g)	4.71 g	Calculated
Appearance	White crystalline solid	[2]
Literature Melting Point	167-169 °C	[2][17]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **p-bromoacetanilide**.

[Click to download full resolution via product page](#)

Caption: Logical steps in the electrophilic bromination mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. prepchem.com [prepchem.com]
- 3. docsity.com [docsity.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. 2'-BROMOACETANILIDE | 614-76-6 [chemicalbook.com]
- 8. 4-Bromoacetanilide 98 103-88-8 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]
- 10. [youtube.com](https://www.youtube.com) [youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. chempedia.in [chempedia.in]
- 17. gradesfixer.com [gradesfixer.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of p-Bromoacetanilide via Electrophilic Aromatic Substitution]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025293#synthesis-of-bromoacetanilide-using-bromine-and-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

